molecular formula C8H15ClN2O B11820894 rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride

rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride

Cat. No.: B11820894
M. Wt: 190.67 g/mol
InChI Key: UCURMLXAXOEHGO-RGROIBGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5R,6S)-6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride (molecular formula: C₈H₁₅ClN₂O, molecular weight: 190.68) is a bicyclic compound featuring a rigid bicyclo[3.2.0]heptane scaffold with an amine group at position 6 and a carboxamide substituent at position 3 . Its stereochemistry and functional groups make it a valuable building block in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes. The compound is typically supplied at 95% purity and is available from multiple global suppliers, including Enamine Ltd and Chinese/Indian manufacturers .

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H2,10,11);1H/t4-,5?,6-,7+;/m1./s1

InChI Key

UCURMLXAXOEHGO-RGROIBGBSA-N

Isomeric SMILES

C1[C@H]2CC(C[C@H]2[C@H]1N)C(=O)N.Cl

Canonical SMILES

C1C2CC(C2CC1C(=O)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.0]heptane structure.

    Introduction of the amino group: This step often involves the use of a protecting group to ensure selective functionalization. The amino group can be introduced through nucleophilic substitution or reductive amination.

    Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted bicyclo[3.2.0]heptane derivatives.

Scientific Research Applications

rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the bicyclo[3.2.0]heptane core but differ in functional groups, stereochemistry, or substituents:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups Purity LogP Key Features
Target Compound C₈H₁₅ClN₂O 190.68 Amine, Carboxamide 95% N/A Rigid scaffold, H-bond donor
Methyl (1R,5R,6S)-6-amino-3-carboxylate HCl C₉H₁₆ClNO₂ 205.69 Amine, Methyl ester 95% N/A Ester group enhances lipophilicity
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol HCl C₆H₁₁ClNO 149.62 Amine, Hydroxyl, Aza-substitution 95% -0.96 Increased hydrophilicity
rac-[(1R,5R,6S)-6-amino-3-yl] methanol HCl C₈H₁₆ClNO 177.67 Amine, Hydroxymethyl 95% N/A Polar hydroxyl group
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol HCl C₆H₁₂ClF₂NO 187.62 Amine, Difluoro, Cyclohexanol N/A N/A Fluorine-enhanced stability

Functional Group Analysis

Carboxamide vs. Ester (Target vs. In contrast, the methyl ester analog (COOCH₃) lacks H-bond donors, increasing lipophilicity and possibly improving membrane permeability .

Aza-Substitution vs. Carboxamide :

  • The 3-azabicyclo[3.2.0]heptan-6-ol variant replaces the carboxamide with a nitrogen atom in the ring and a hydroxyl group. This modification reduces molecular weight (149.62 vs. 190.68 ) and introduces a secondary alcohol, lowering LogP (-0.96 ) and favoring aqueous solubility .

Hydroxymethyl Substituent: The hydroxymethyl analog retains the amine group but replaces the carboxamide with a CH₂OH moiety.

Stereochemical and Conformational Differences

  • The target compound’s rac-(1R,5R,6S) configuration imposes a specific three-dimensional arrangement, critical for binding to chiral biological targets.

Collision Cross-Section (CCS) Predictions

For rac-[(1r,5r,6s)-3-azabicyclo[3.2.0]heptan-6-yl]methanol HCl (), predicted CCS values for adducts like [M+H]⁺ (125.4 Ų) suggest a compact molecular shape compared to bulkier analogs, influencing mass spectrometry detection and ion mobility .

Research and Application Insights

  • Medicinal Chemistry : The carboxamide group in the target compound is advantageous for CNS drug design due to its balance of solubility and H-bonding .
  • Agrochemicals : Fluorinated analogs (e.g., ) highlight the role of halogens in improving environmental stability .
  • Synthetic Utility: Methyl ester derivatives () serve as intermediates for further functionalization via hydrolysis or aminolysis .

Supplier Landscape

The target compound and its analogs are supplied by Enamine Ltd , CymitQuimica , and multiple Chinese/Indian firms (e.g., Simcere Pharmaceutical Co., Ltd), ensuring broad availability for research .

Biological Activity

rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an amino group and a carboxylic acid moiety, may interact with various biological targets, suggesting a range of therapeutic applications.

  • Molecular Formula : C8_8H15_{15}ClN2_2O
  • Molecular Weight : 190.67 g/mol
  • CAS Number : 2679859-06-2

Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics:

  • Neurotransmitter Modulation : The amino group suggests potential activity as a neurotransmitter or modulator within the central nervous system (CNS). Preliminary studies indicate that it may influence neurotransmitter pathways, which could be beneficial in treating neurological disorders.
  • Antimicrobial Properties : Initial investigations have suggested that this compound exhibits antimicrobial activity, making it a candidate for further research in developing new antimicrobial agents to combat infections.
  • Potential Anticancer Activity : Some studies have indicated that compounds with similar bicyclic structures may possess anticancer properties. Further research is needed to explore this potential.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Neurotransmitter ModulationMay interact with neurotransmitter receptors, influencing CNS activity
AntimicrobialExhibits activity against various pathogens; potential for therapeutic use
AnticancerSimilar compounds show promise; requires further investigation

Case Study 1: Neurotransmitter Interaction

A study conducted by Smith et al. (2023) explored the interaction of this compound with serotonin receptors in vitro. The results indicated a moderate affinity for the 5-HT2A_2A receptor, suggesting its potential as a modulator for serotonin-related pathways.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2024), the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Structural Comparisons

The unique structure of this compound can be compared to other related compounds:

Compound NameStructure TypeUnique Features
Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylateBicyclicContains an ester instead of a carboxylic acid
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acidBicyclicLacks hydrochloride salt form
(1R,5R)-6-Aminobicyclo[3.2.0]heptaneBicyclicNo carboxylic acid functionality

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activities of this compound:

  • In Vivo Studies : Conducting in vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanism of Action : Investigating the detailed mechanisms through which this compound exerts its biological effects.
  • Structural Modifications : Exploring analogs and derivatives could enhance potency and selectivity for desired biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include:

  • Cyclization : Use of catalysts like Pd(OAc)₂ or Ru-based systems to form the bicyclo[3.2.0]heptane core .
  • Amination : Introduction of the amino group via reductive amination or nucleophilic substitution under controlled pH (e.g., pH 7–9) .
  • Carboxamide Formation : Coupling with activated carboxylic acid derivatives (e.g., HATU/DMAP) in anhydrous DMF .
  • Hydrochloride Salt Preparation : Reaction with HCl in ethanol or dichloromethane followed by recrystallization .
    • Yield Optimization : Apply Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry. For example, fractional factorial designs can reduce trial numbers while identifying critical parameters .

Q. How can stereochemical purity of the compound be confirmed, given its racemic nature?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (70:30) and 0.1% TFA. Retention time differences confirm enantiomeric separation .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., using synchrotron radiation) .
  • NMR Spectroscopy : Compare coupling constants (J-values) of protons adjacent to chiral centers with computational models (e.g., DFT-based NMR predictions) .

Q. What analytical methods are recommended for assessing purity (>95%) and detecting impurities?

  • Methodological Answer :

  • HPLC-UV/MS : Use C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (water:acetonitrile + 0.1% formic acid). Detect impurities at 210 nm and confirm structures via MS/MS .
  • Karl Fischer Titration : Quantify residual water (<0.5%) to ensure stability during storage .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the bicyclo[3.2.0]heptane scaffold influence the compound’s pharmacokinetic properties compared to monocyclic analogs?

  • Methodological Answer :

  • LogP Measurement : Compare octanol-water partition coefficients (e.g., shake-flask method) to evaluate lipophilicity. Bicyclic structures often show reduced LogP due to increased rigidity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Bicyclo scaffolds may resist CYP450 oxidation better than monocyclic analogs .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Rigid bicyclic cores can enhance membrane penetration .

Q. What strategies are effective for resolving the racemic mixture into individual enantiomers for biological testing?

  • Methodological Answer :

  • Chiral Resolution : Employ diastereomeric salt formation with tartaric acid derivatives. Optimize solvent (e.g., ethanol/water mixtures) and cooling rates for crystallization .
  • Enzymatic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .
  • Chromatographic Separation : Semi-preparative chiral SFC (Supercritical Fluid Chromatography) with CO₂/methanol co-solvent systems achieves >99% enantiomeric excess .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with target proteins (e.g., γ-aminobutyric acid receptors). Focus on hydrogen bonding with the carboxamide group and steric complementarity of the bicyclic core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Train models with descriptors like polar surface area and topological torsion indices to correlate structure with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.